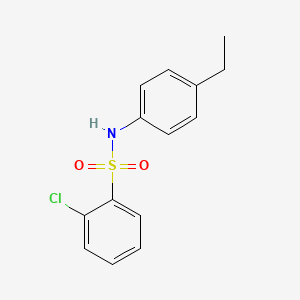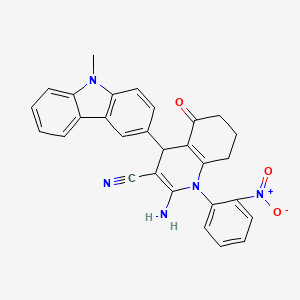![molecular formula C22H18N6O B10964458 2-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10964458.png)
2-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-DIHYDRO-1H-INDEN-5-YL [3-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER is a complex organic compound that features a unique combination of indene and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIHYDRO-1H-INDEN-5-YL [3-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER typically involves multi-step organic reactions. One common approach is the annulation of the pyrimidine moiety to the triazole ring, followed by the attachment of the indene derivative . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-DIHYDRO-1H-INDEN-5-YL [3-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,3-DIHYDRO-1H-INDEN-5-YL [3-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-DIHYDRO-1H-INDEN-5-YL [3-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1) with high affinity, thereby protecting cells from necroptosis and reducing necrotic cell death . The compound’s ability to modulate kinase activity makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1H-Indene, 1-hexadecyl-2,3-dihydro-: This compound shares the indene moiety but differs in its alkyl substitution.
Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-: Similar in structure but contains a ketone functional group.
1H-Indene, 2,3-dihydro-1,1,2,3,3-pentamethyl-: Another indene derivative with multiple methyl substitutions.
Uniqueness
2,3-DIHYDRO-1H-INDEN-5-YL [3-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER is unique due to its combination of indene and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine moieties, which confer distinct chemical and biological properties. Its ability to inhibit specific kinases and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C22H18N6O |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-[3-(2,3-dihydro-1H-inden-5-yloxymethyl)phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H18N6O/c1-3-14(12-29-18-8-7-15-4-2-5-16(15)10-18)9-17(6-1)20-25-22-19-11-24-26-21(19)23-13-28(22)27-20/h1,3,6-11,13H,2,4-5,12H2,(H,24,26) |
InChI Key |
MVJOSEDDEZAKPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC(=CC=C3)C4=NN5C=NC6=C(C5=N4)C=NN6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B10964389.png)

![2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10964397.png)
![1-(3-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]urea](/img/structure/B10964398.png)
![7-(3-furyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10964401.png)
![N-(1,3-benzodioxol-5-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10964404.png)
![Ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-nitrophenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10964406.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]methanesulfonamide](/img/structure/B10964418.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10964435.png)

![4-Chloro-1-methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B10964443.png)
![N,3,6-trimethyl-1-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10964446.png)
